![molecular formula C14H13FO2 B3039966 4-Fluoro-2-(4-methoxybenzyl)phenol CAS No. 1426-54-6](/img/structure/B3039966.png)
4-Fluoro-2-(4-methoxybenzyl)phenol
Overview
Description
4-Fluoro-2-(4-methoxybenzyl)phenol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as FMPP, is a derivative of phenol and has shown promising results in various studies.
Mechanism of Action
4-Fluoro-2-(4-methoxybenzyl)phenol is believed to act as a serotonin transporter ligand, binding to the transporter and inhibiting the reuptake of serotonin. This mechanism of action is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used antidepressant drugs.
Biochemical and Physiological Effects:
4-Fluoro-2-(4-methoxybenzyl)phenol has been shown to increase serotonin levels in the brain, which could have a number of physiological effects. Serotonin is a neurotransmitter that is involved in a wide range of functions, including mood regulation, appetite, and sleep. Increased serotonin levels have been associated with improvements in mood and decreased symptoms of depression.
Advantages and Limitations for Lab Experiments
4-Fluoro-2-(4-methoxybenzyl)phenol has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a high affinity for the serotonin transporter, which makes it useful for studying serotonin signaling pathways. However, like many research chemicals, 4-Fluoro-2-(4-methoxybenzyl)phenol has limitations. It has not been extensively studied in humans and its long-term effects are not well understood. Additionally, its high affinity for the serotonin transporter could make it difficult to interpret results from experiments involving multiple ligands.
Future Directions
There are several potential future directions for research involving 4-Fluoro-2-(4-methoxybenzyl)phenol. One area of interest is the use of 4-Fluoro-2-(4-methoxybenzyl)phenol as a tool for studying the distribution of serotonin transporters in the brain. Another potential application is the use of 4-Fluoro-2-(4-methoxybenzyl)phenol in the development of new antidepressant drugs. Further research is needed to fully understand the potential benefits and limitations of 4-Fluoro-2-(4-methoxybenzyl)phenol in these and other areas of research.
Scientific Research Applications
4-Fluoro-2-(4-methoxybenzyl)phenol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin transporter, which could make it useful in the study of serotonin signaling pathways. 4-Fluoro-2-(4-methoxybenzyl)phenol has also been studied for its potential as a tool for mapping the distribution of serotonin transporters in the brain.
properties
IUPAC Name |
4-fluoro-2-[(4-methoxyphenyl)methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-17-13-5-2-10(3-6-13)8-11-9-12(15)4-7-14(11)16/h2-7,9,16H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXDWZHGVUZVOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(C=CC(=C2)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(4-methoxybenzyl)phenol |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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